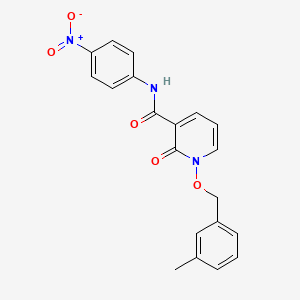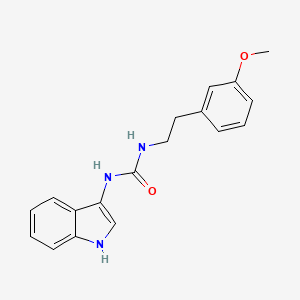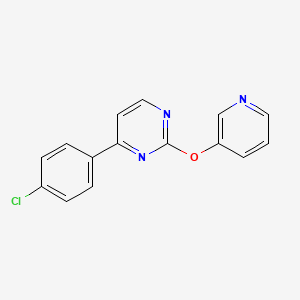
4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Chlorophenyl)-2-(3-pyridinyloxy)pyrimidine” is a chemical compound with the molecular formula C15H10ClN3O . It’s a pyrimidine derivative, a class of compounds that exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization processes or domino reactions . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a pyridine ring via an oxygen atom, and a chlorophenyl group .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Research has shown that pyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects. One study demonstrates the design and synthesis of novel pyrimidine derivatives with potent anti-inflammatory and analgesic activities. This study highlights the importance of the substituent nature on the pyrimidine ring in determining the compound's biological activities, with chlorophenyl substitution showing significant potency (Muralidharan, S. James Raja, Asha Deepti, 2019).
Material Science and Optics
In the realm of material science, pyrimidine derivatives have found applications in nonlinear optics (NLO), a field that deals with the interaction of light with materials in a nonlinear manner. A comparative study between DFT/TDDFT and experimental data on thiopyrimidine derivatives, which are closely related to pyrimidine structures, reveals their promising applications in medicine and NLO fields. These compounds, especially with chlorophenyl groups, have been shown to exhibit considerable NLO character, recommending their use in optoelectronic high-tech applications (A. Hussain et al., 2020).
Antimicrobial and Anticancer Properties
The synthesis of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives and their evaluation as antibacterial agents demonstrate the significance of pyrimidine-based compounds in developing new pharmaceuticals. The study indicates that the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent attached to phenyl rings, such as chlorophenyl, are critical for the antibacterial activity of these compounds (J. Cieplik, Małgorzata Raginia, J. Pluta, O. Gubrynowicz, I. Bryndal, T. Lis, 2008).
Additionally, an environmentally friendly, one-pot ultrasound-promoted synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives has been reported. The in-vitro anticancer activities of these compounds against various human tumor cell lines highlight the potential of chlorophenyl-pyrimidine derivatives in anticancer drug development. Among the synthesized derivatives, one compound with a 3-hydroxy-4-methoxyphenyl substituent showed the highest GI50 values across multiple cancer cell lines, underscoring the impact of substituents on the pyrimidine core's therapeutic efficacy (S. Tiwari et al., 2016).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-pyridin-3-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-12-5-3-11(4-6-12)14-7-9-18-15(19-14)20-13-2-1-8-17-10-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVJFAWXQLAENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674358.png)
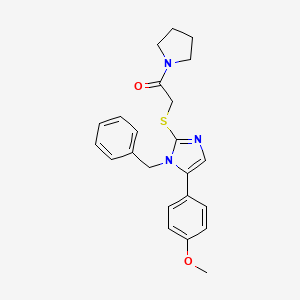

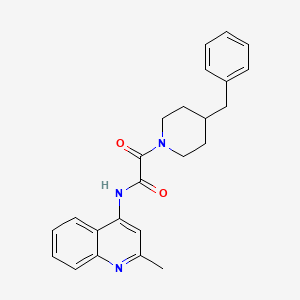
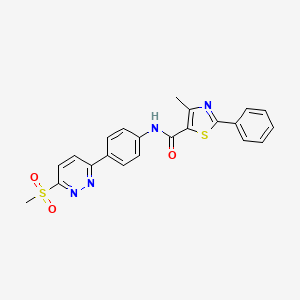
![N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2674366.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)
![3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674371.png)
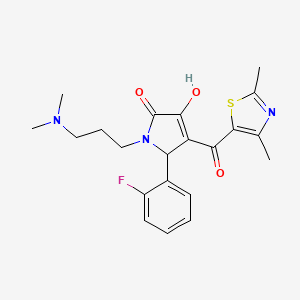
ammoniumolate](/img/structure/B2674375.png)
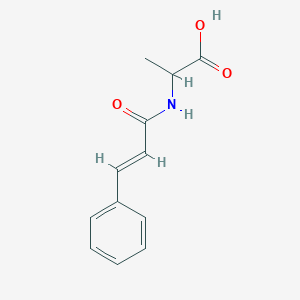
![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)
